2-(2H-1,3-benzodioxol-5-yloxy)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}propanamide
Description
This compound is a hybrid molecule featuring a 1,3-benzodioxole moiety linked via an ether-oxygen bridge to a propanamide chain, which is further connected to a pyrazolo[1,5-a]pyridine scaffold.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11(24-14-2-3-15-16(9-14)23-10-22-15)17(21)19-12-5-7-20-13(8-12)4-6-18-20/h2-4,6,9,11-12H,5,7-8,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMUVEVUGYDPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN2C(=CC=N2)C1)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}propanamide involves several steps. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.
Synthesis of the tetrahydropyrazolo[1,5-a]pyridine ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the two moieties: The benzo[d][1,3]dioxole and tetrahydropyrazolo[1,5-a]pyridine units are linked via a propanamide chain using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-(2H-1,3-benzodioxol-5-yloxy)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yloxy)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[2-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide
- Structural Similarities : Shares the 1,3-benzodioxole group and a propanamide linker but replaces the pyrazolo[1,5-a]pyridine core with a pyrazolo[1,5-a]pyrimidine ring.
- Key Differences :
- Bioactivity: Pyrazolo[1,5-a]pyrimidines are established as purine analogs with antitrypanosomal and kinase-inhibitory roles .
5-Chloro-7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives
- Structural Similarities : Both compounds utilize the pyrazolo[1,5-a]pyrimidine/pyridine scaffold.
- Key Differences :
- Synthesis : Achieved via POCl3-mediated chlorination and subsequent substitution, yielding up to 92% efficiency .
Pyrazolo[1,5-a]pyrimidine Antiparasitic Agents
- Example: 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Structural Contrasts: Incorporates halogenated aryl groups (Cl, F) and a trifluoromethyl group, increasing electronegativity and metabolic stability. Bioactivity: Demonstrates antitrypanosomal and antischistosomal activity, attributed to purine-mimetic interactions .
Pyrazole-Based Antimicrobial Agents
- Example: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones Structural Contrasts: Replaces the benzodioxole group with a quinazoline moiety, enhancing π-π stacking with microbial enzymes. Bioactivity: Shows superior inhibition against Fusarium graminearum (wheat blight) compared to commercial fungicides .
Comparative Analysis Table
*Estimated based on structural analogs.
Biological Activity
2-(2H-1,3-benzodioxol-5-yloxy)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework combining a benzodioxole moiety with a pyrazolo[1,5-a]pyridine core, which may contribute to its diverse pharmacological properties.
Structural Characteristics
The compound can be described by the following structural formula:
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes that are critical in various metabolic pathways.
- Receptor Modulation : It could bind to receptors and modulate their activity, influencing physiological responses.
These interactions can lead to various biological effects such as anti-inflammatory and anticancer activities.
Biological Activities
Research on the biological activities of this compound has highlighted several potential applications:
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties . For example:
- Cell Line Studies : In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines. Specific IC50 values indicate its potency against certain types of cancer cells.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects :
- In Vivo Models : Animal studies have demonstrated that it can reduce inflammation markers in models of arthritis and other inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Model Used | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | Inhibition of cell growth; IC50 values ranging from 10 µM to 50 µM | |
| Anti-inflammatory | Rat Adjuvant Arthritis Model | Reduced inflammation markers; significant pain relief observed |
Detailed Research Findings
- Anticancer Studies :
- A study indicated that the compound significantly inhibited tumor growth in xenograft models. The mechanism was linked to apoptosis induction in cancer cells.
- Anti-inflammatory Mechanisms :
- Research demonstrated that the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in treated animals compared to controls.
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and what critical parameters influence reaction yield?
- Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the coupling of the benzodioxol-5-yloxy moiety to a pyrazolo[1,5-a]pyridine core. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt under inert atmospheres (N₂/Ar) to minimize side reactions .
- Protection/deprotection : Protect reactive sites (e.g., amines) with tert-butoxycarbonyl (Boc) groups, followed by acidic deprotection .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .
Critical parameters : Temperature control (0–5°C during coupling; reflux for cyclization), solvent polarity (THF for cyclization), and stoichiometric ratios (1:1.2 for amine:acyl chloride) .
Q. How should structural characterization be performed to confirm the compound’s identity?
- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments (e.g., benzodioxole singlet at δ 6.0–6.5 ppm, pyrazole NH at δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da) .
- X-ray crystallography : Resolve bond lengths/angles (e.g., pyrazolo-pyridine planarity, benzodioxole torsion angles) for 3D conformation .
Q. What preliminary biological screening models are appropriate for assessing its bioactivity?
- Methodological Answer: Prioritize target-based assays due to structural similarity to kinase inhibitors and GPCR modulators:
- Enzyme inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays .
- Cell viability assays : Test anticancer activity via MTT assays in HeLa or MCF-7 cell lines .
- Anti-inflammatory potential : Measure TNF-α suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can contradictions in biological activity data across assay systems be resolved?
- Methodological Answer: Contradictions often arise from assay variability (e.g., cell line heterogeneity, enzyme source). Mitigate via:
- Orthogonal assays : Validate kinase inhibition using both radiometric (³²P-ATP) and fluorescence polarization (FP) methods .
- Dose-response curves : Compare IC₅₀ values across ≥3 independent replicates to identify outliers .
- Structural analogs : Benchmark against compounds with known activity (e.g., 2-(1,3-benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4-one, IC₅₀ = 0.8 µM for EGFR) .
Q. What strategies optimize pharmacokinetic properties while maintaining target affinity?
- Methodological Answer: Balance lipophilicity (benzodioxole contributes LogP ~2.5) and solubility:
- Prodrug modification : Introduce phosphate esters at the pyridine NH to enhance aqueous solubility .
- Metabolic stability : Use liver microsome assays to identify metabolic soft spots (e.g., benzodioxole O-dealkylation). Replace labile groups with bioisosteres (e.g., trifluoromethyl) .
- Plasma protein binding : Measure via equilibrium dialysis; aim for <90% binding to ensure free fraction >10% .
Q. How can computational methods predict binding interactions with biological targets?
- Methodological Answer: Combine docking and molecular dynamics (MD):
- Docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., CDK2, PDB:1AQ1). Prioritize poses with H-bonds to hinge region (e.g., pyrazole NH to Glu81) .
- MD simulations (GROMACS) : Simulate 100-ns trajectories to assess binding stability (RMSD <2.0 Å) and identify key residues (e.g., hydrophobic contacts with benzodioxole) .
- Free energy calculations (MM/PBSA) : Estimate ΔG binding (<-8 kcal/mol for nanomolar affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
